molecular formula C13H16O3 B13999868 2-(2-Methoxyphenoxy)cyclohexanone CAS No. 62159-56-2

2-(2-Methoxyphenoxy)cyclohexanone

Cat. No.: B13999868
CAS No.: 62159-56-2
M. Wt: 220.26 g/mol
InChI Key: NLVNHTJOSPBAHC-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)cyclohexanone is an organic compound with the molecular formula C13H16O3. It is characterized by a cyclohexanone core substituted with a 2-methoxyphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenoxy)cyclohexanone typically involves the reaction of cyclohexanone with 2-methoxyphenol in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the carbonyl carbon of cyclohexanone, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyphenoxy)cyclohexanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2-Methoxyphenoxy)cyclohexanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)cyclohexanone involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, depending on its functional groups and the nature of the target molecules. For instance, it may inhibit or activate enzymes, bind to receptors, or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Comparison: 2-(2-Methoxyphenoxy)cyclohexanone is unique due to its cyclohexanone core, which imparts distinct chemical properties compared to other similar compounds.

Properties

CAS No.

62159-56-2

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

2-(2-methoxyphenoxy)cyclohexan-1-one

InChI

InChI=1S/C13H16O3/c1-15-12-8-4-5-9-13(12)16-11-7-3-2-6-10(11)14/h4-5,8-9,11H,2-3,6-7H2,1H3

InChI Key

NLVNHTJOSPBAHC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2CCCCC2=O

Origin of Product

United States

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